molecular formula C6H15NO5Si B1599801 Methyl N-(trimethoxysilylmethyl)carbamate CAS No. 23432-64-6

Methyl N-(trimethoxysilylmethyl)carbamate

Cat. No.: B1599801
CAS No.: 23432-64-6
M. Wt: 209.27 g/mol
InChI Key: VOFZZZOHJMJYKC-UHFFFAOYSA-N
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Description

Methyl N-(trimethoxysilylmethyl)carbamate is a carbamate derivative characterized by a trimethoxysilylmethyl group attached to the carbamate nitrogen. Carbamates (R-O-CO-NR'₂) are versatile compounds widely used in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrolytic stability and reactivity .

Properties

IUPAC Name

methyl N-(trimethoxysilylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15NO5Si/c1-9-6(8)7-5-13(10-2,11-3)12-4/h5H2,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZZZOHJMJYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075403
Record name Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester
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Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23432-64-6
Record name Methyl N-[(trimethoxysilyl)methyl]carbamate
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Record name Carbamic acid, N-((trimethoxysilyl)methyl)-, methyl ester
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Record name Carbamic acid, N-[(trimethoxysilyl)methyl]-, methyl ester
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Record name Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester
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Record name Methyl (trimethoxysilyl)methyl)carbamate
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Record name Methyl N-(trimethoxysilylmethyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester typically involves the reaction of trimethoxysilane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3O)3SiCH2NH2+CH3NCO(CH3O)3SiCH2NHCOOCH3\text{(CH}_3\text{O)}_3\text{SiCH}_2\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{(CH}_3\text{O)}_3\text{SiCH}_2\text{NHCOOCH}_3 (CH3​O)3​SiCH2​NH2​+CH3​NCO→(CH3​O)3​SiCH2​NHCOOCH3​

Industrial Production Methods

In an industrial setting, the production of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(trimethoxysilylmethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol and methanol.

    Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Silane compounds, often catalyzed by acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanol and methanol.

    Condensation: Siloxane compounds.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

Methyl N-(trimethoxysilylmethyl)carbamate serves as a precursor in the synthesis of organosilicon compounds. It is utilized in various organic reactions, particularly those involving silane chemistry. The compound can undergo hydrolysis, condensation, and substitution reactions, making it valuable for creating siloxane bonds and other derivatives.

Biology

In biological research, this compound is employed for the modification of biomolecules. Its ability to form stable bonds with proteins and nucleic acids allows researchers to study cellular processes and interactions more effectively. The interaction with acetylcholinesterase (AChE) has been highlighted, where it inhibits the enzyme, leading to increased levels of acetylcholine and influencing neurotransmission pathways.

Medicine

The potential use of this compound in drug delivery systems is an area of active investigation. Its reactivity enables it to form stable conjugates with therapeutic agents, enhancing their bioavailability and targeting capabilities.

Industrial Applications

In industry, this compound is utilized in the formulation of coatings, adhesives, and sealants. Its strong bonding properties with various substrates make it an ideal candidate for enhancing the durability and performance of these materials.

Chemical Reactions

This compound can undergo several key reactions:

  • Hydrolysis: In the presence of water, it can hydrolyze to yield silanol and methanol.
  • Condensation: It can react with other silane compounds to form siloxane bonds.
  • Substitution: The carbamate group may participate in nucleophilic substitution reactions.

Summary Table of Chemical Reactions

Reaction TypeProducts FormedConditions Required
HydrolysisSilanol, MethanolAqueous solutions (acidic/basic)
CondensationSiloxane CompoundsCatalyzed by acids or bases
SubstitutionVarious Substituted CarbamatesNucleophiles (amines/alcohols)

Summary Table of Biological Activities

ActivityDescription
AChE InhibitionReversible inhibition leading to increased acetylcholine levels
Cell Signaling ModulationPotential effects on MAPK pathway; influences cell growth
Toxicity PotentialSimilarities with other n-methyl carbamates suggest possible hepatotoxicity

Drug Delivery Systems

Research has demonstrated the efficacy of this compound as a drug delivery agent by forming stable conjugates with anticancer drugs. This approach enhances the targeted delivery of therapeutics while minimizing off-target effects.

Coatings and Adhesives

In industrial applications, studies have shown that incorporating this compound into polymer formulations significantly improves adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.

Mechanism of Action

The mechanism of action of carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester involves its ability to form stable bonds with other molecules through its silane and carbamate functional groups. The silane group can undergo hydrolysis to form silanol, which can then react with other silane compounds to form siloxane bonds. The carbamate group can participate in nucleophilic substitution reactions, allowing it to modify other molecules.

Comparison with Similar Compounds

Toxicity and Metabolism

  • Ethyl and vinyl carbamates exhibit carcinogenicity via metabolic activation to reactive intermediates (e.g., vinyl carbamate epoxide) .
  • This compound lacks direct toxicity data, but its silyl group may reduce bioactivation risks compared to vinyl/ethyl analogs .

Stability and Reactivity

  • Carbamates with electron-withdrawing groups (e.g., 4-nitrophenyl) show higher electrophilicity and reactivity toward nucleophiles .
  • The trimethoxysilyl group in this compound may enhance moisture sensitivity, leading to hydrolysis under humid conditions, releasing methanol and forming silanol crosslinks .

Biological Activity

Methyl N-(trimethoxysilylmethyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of carbamate compounds, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, influencing cellular processes and pathways.

Pharmacokinetics

Physical Properties:

  • Melting Point: < -100°C
  • Boiling Point: 204°C
  • Density: 1.15 g/cm³

These properties suggest that this compound may exhibit specific bioavailability characteristics that could influence its biological activity.

Interaction with Enzymes

This compound has been shown to interact with AChE, leading to enzyme inhibition. This interaction can result in increased levels of acetylcholine, which may affect various physiological processes including muscle contraction and neurotransmission .

Cellular Effects

The compound is hypothesized to influence cellular functions by altering cell signaling pathways and gene expression. Preliminary data suggest that it may affect metabolic processes and cellular homeostasis, although detailed studies are required to confirm these effects .

Toxicological Studies

Research has indicated that carbamate compounds can cause significant toxicological effects. For example, exposure to other n-methyl carbamates has been associated with hepatotoxicity and oxidative stress in animal models . While direct studies on this compound are lacking, its structural similarities to other carbamates raise concerns regarding potential toxicity.

Clinical Observations

A case report highlighted the delayed effects of carbamate poisoning, where patients exhibited symptoms such as bradycardia and gastrointestinal distress following exposure to carbamate insecticides . This underscores the need for careful evaluation of compounds like this compound in clinical settings.

Summary Table of Biological Activities

Activity Description
AChE Inhibition Reversible inhibition leading to increased acetylcholine levels
Cell Signaling Modulation Potential effects on MAPK pathway; influences cell growth and differentiation
Toxicity Potential Similarities with other n-methyl carbamates suggest possible hepatotoxicity

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing Methyl N-(trimethoxysilylmethyl)carbamate?

  • Methodological Answer : Synthesis can be optimized using mixed oxide catalysts (e.g., Zn/Al/Ce) under controlled temperatures (80–120°C) and solvent-free conditions. For example, analogous carbamate syntheses employ catalysts with Lewis acid sites to activate substrates, achieving yields >85% . Key parameters include catalyst loading (2–5 wt%), reaction time (4–8 hrs), and inert atmospheres to prevent hydrolysis of trimethoxysilyl groups. Monitor progress via FT-IR or GC-MS to track carbamate bond formation (C=O stretch at ~1700 cm⁻¹).

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the carbamate moiety (N–CO–O resonance at δ 155–160 ppm in 13^13C) and trimethoxysilyl groups (Si–O–CH3_3 signals at δ 3.5–3.7 ppm in 1^1H). IR spectroscopy validates functional groups (e.g., Si–O–C at ~1100 cm⁻¹) .
  • Crystallography : For single-crystal analysis, employ SHELX programs for structure solution and refinement. Tools like WinGX/ORTEP visualize anisotropic displacement parameters and hydrogen bonding .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation. Avoid contact with moisture to prevent hydrolysis .
  • Storage : Store under nitrogen at –20°C in amber glass vials. Stabilize with radical inhibitors (e.g., BHT) if long-term storage is required.

Advanced Research Questions

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems for carbamate synthesis?

  • Methodological Answer : Homogeneous catalysts (e.g., DMT-MM) activate carboxylic acids via transient zwitterionic intermediates, enabling rapid coupling with amines. Heterogeneous systems (e.g., Zn/Al/Ce oxides) rely on surface acid-base sites to polarize reactants, requiring longer reaction times but offering recyclability. Kinetic studies (e.g., Arrhenius plots) reveal activation energies: ~50 kJ/mol for heterogeneous vs. ~35 kJ/mol for homogeneous systems .

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

  • Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXL’s TWIN/BASF commands to model twinning and SQUEEZE (Platon) to account for solvent voids. Validate with Hirshfeld surface analysis and residual density maps. Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate hydrolysis of the trimethoxysilyl group during functionalization?

  • Methodological Answer :

  • Protection : Temporarily mask the Si–OCH3_3 group using tert-butyldimethylsilyl (TBDMS) ethers, which are hydrolytically stable. Deprotect post-reaction with TBAF .
  • Solvent Control : Use anhydrous solvents (e.g., THF over DMF) and molecular sieves. Kinetic studies show hydrolysis rates decrease by 70% in aprotic solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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